molecular formula C18H20ClNO2 B12216285 (3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde

(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde

Cat. No.: B12216285
M. Wt: 317.8 g/mol
InChI Key: ZNUMEGMAPTZEAA-NTCAYCPXSA-N
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Description

(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a cyclohexene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with a cyclohexanone derivative in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carboxylic acid.

    Reduction: 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(4-Bromophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde
  • (3E)-3-[(4-Fluorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde
  • (3E)-3-[(4-Methylphenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde

Uniqueness

The uniqueness of (3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C18H20ClNO2/c19-17-6-4-14(5-7-17)12-15-2-1-3-16(13-21)18(15)20-8-10-22-11-9-20/h4-7,12-13H,1-3,8-11H2/b15-12+

InChI Key

ZNUMEGMAPTZEAA-NTCAYCPXSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=C(C1)C=O)N3CCOCC3

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C(=C(C1)C=O)N3CCOCC3

Origin of Product

United States

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